N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(pentyloxy)benzene-1-sulfonamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(pentyloxy)benzene-1-sulfonamide is a complex organic compound that features a benzodioxole ring, a sulfonamide group, and a pentyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(pentyloxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzodioxole derivative with sulfonyl chlorides under basic conditions.
Pentyloxy Substitution: The pentyloxy group is added through an etherification reaction, often using alkyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(pentyloxy)benzene-1-sulfonamide can undergo various chemical reactions:
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(pentyloxy)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(pentyloxy)benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. For instance, in anticancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The benzodioxole ring and sulfonamide group are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide: An analogue of capsaicin with similar structural features.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(pentyloxy)benzene-1-sulfonamide is unique due to its combination of a benzodioxole ring, sulfonamide group, and pentyloxy substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C20H25NO5S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C20H25NO5S/c1-3-4-5-10-24-19-11-15(2)6-9-20(19)27(22,23)21-13-16-7-8-17-18(12-16)26-14-25-17/h6-9,11-12,21H,3-5,10,13-14H2,1-2H3 |
InChI Key |
BMIRYDVPLCLYGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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